Cas no 1437385-04-0 (Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate)
![Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate structure](https://www.kuujia.com/scimg/cas/1437385-04-0x500.png)
Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate
- tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 2-[(2-propynylamino)carbonyl]-, 1,1-dimethylethyl ester
- Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate
-
- Inchi: 1S/C14H22N2O3/c1-5-9-15-12(17)11-8-6-7-10-16(11)13(18)19-14(2,3)4/h1,11H,6-10H2,2-4H3,(H,15,17)
- InChI Key: AVJLKGASHQZIIQ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCCC1C(NCC#C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 389
- Topological Polar Surface Area: 58.6
Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504483-1g |
tert-Butyl2-(prop-2-yn-1-ylcarbamoyl)piperidine-1-carboxylate |
1437385-04-0 | 97% | 1g |
$564 | 2022-09-02 | |
Ambeed | A346610-1g |
tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)piperidine-1-carboxylate |
1437385-04-0 | 97% | 1g |
$575.0 | 2024-04-23 |
Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate Related Literature
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate
Research Brief on Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate (CAS: 1437385-04-0)
In recent years, the compound Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate (CAS: 1437385-04-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine backbone and propargylamine functionality, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders and cancer therapeutics. The unique structural features of this compound, including the tert-butyloxycarbonyl (Boc) protecting group and the alkyne moiety, make it a valuable building block in medicinal chemistry.
Recent studies have focused on the application of 1437385-04-0 in click chemistry and drug discovery. The alkyne group enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the development of targeted drug delivery systems and diagnostic probes. For instance, researchers have utilized this compound to synthesize novel piperidine-based inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The Boc-protected piperidine scaffold provides stability during synthetic transformations, while the propargylamine moiety allows for further functionalization, enhancing the compound's utility in combinatorial chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, 1437385-04-0 was employed as a key intermediate in the synthesis of dual-acting HDAC6 and tubulin inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent anti-proliferative activity against multiple cancer cell lines, with IC50 values in the nanomolar range. Mechanistic studies revealed that these derivatives disrupted microtubule dynamics and induced apoptosis, highlighting their potential as next-generation anticancer agents. The study also underscored the importance of the propargylamine group in enhancing cellular uptake and target engagement.
Another notable application of 1437385-04-0 is in the development of positron emission tomography (PET) tracers for neurological imaging. A 2022 study in ACS Chemical Neuroscience reported the synthesis of a radiolabeled analog of this compound for imaging synaptic vesicle glycoprotein 2A (SV2A), a biomarker for synaptic density. The alkyne group was leveraged for rapid radiolabeling with fluorine-18, yielding a high-affinity tracer with excellent blood-brain barrier permeability. This advancement holds promise for early diagnosis and monitoring of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 1437385-04-0. Recent innovations in flow chemistry and catalytic methods have addressed some of these issues, improving yield and scalability. For example, a 2023 patent application disclosed a continuous-flow process for the synthesis of this compound, achieving >90% yield with minimal byproducts. Such advancements are critical for translating laboratory-scale findings into commercially viable pharmaceutical products.
In conclusion, Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate (1437385-04-0) represents a pivotal intermediate in modern drug discovery, with applications spanning oncology, neurology, and diagnostic imaging. Ongoing research continues to explore its potential in novel therapeutic modalities, underscoring its importance in the chemical biology and pharmaceutical industries. Future directions may include the development of more efficient synthetic routes and the exploration of its utility in emerging fields such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.
1437385-04-0 (Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate) Related Products
- 2060059-46-1(6-chloro-2,3-dihydro-1H-indene-5-sulfonamide)
- 899366-68-8(Phenol, 2-[(1H-indazol-7-ylamino)methyl]-)
- 890642-15-6(1-5-(3-fluorophenyl)furan-2-ylethan-1-one)
- 1426314-91-1(6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile)
- 1935294-81-7(2-Chloro-5-isopropoxy-3-nitropyridine)
- 1880363-28-9(4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine)
- 51120-35-5(Thiodiphosphoric Acid Tetramethyl Ester (>70%))
- 2419248-94-3(4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide)
- 1261847-22-6(3-Chloro-2-(2,4,5-trichlorophenyl)isonicotinaldehyde)
- 2228392-28-5(tert-butyl N-2-(1H-indol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)
